3-Hydroxy-L-valine

Descripción general

Descripción

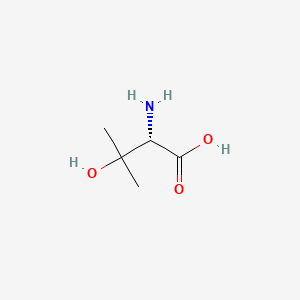

3-hydroxy-L-valine is a hydroxy-L-valine which carries a hydroxy group at position 3. It has a role as a fungal metabolite. It is a non-proteinogenic L-alpha-amino acid and a hydroxy-L-valine.

Actividad Biológica

3-Hydroxy-L-valine (3-HV) is a branched-chain amino acid derivative that has garnered attention for its potential biological activities and metabolic roles, particularly in relation to valine metabolism. This article explores the biological activity of this compound, including its metabolic pathways, clinical implications, and potential therapeutic applications.

Metabolic Pathways

This compound is primarily involved in the metabolism of branched-chain amino acids (BCAAs), specifically valine. The metabolic pathway of valine includes its conversion into 3-hydroxyisobutyrate (3-HIB), which is then further metabolized by enzymes such as 3-hydroxyisobutyrate dehydrogenase (HIBDH). This enzyme plays a crucial role in the catabolism of valine and is implicated in various metabolic disorders.

Key Enzymatic Reactions

- Valine → 3-Hydroxyisobutyrate : Catalyzed by branched-chain amino acid transaminase.

- 3-Hydroxyisobutyrate → Acetyl-CoA : Catalyzed by 3-hydroxyisobutyrate dehydrogenase.

The regulatory feedback loop between the valine/3-HIB pathway and pyruvate dehydrogenase kinase 4 (PDK4) has been identified as a significant mechanism influencing hepatic fatty acid metabolism and overall metabolic health .

Clinical Implications

Research indicates that elevated levels of 3-HIB are associated with insulin resistance and metabolic disorders such as Type 2 diabetes and gestational diabetes. A study demonstrated that increased plasma concentrations of 3-HIB correlate with fatty liver disease, suggesting that monitoring these levels could aid in understanding and managing metabolic health .

Case Studies

-

Case of 3-Hydroxyisobutyric Aciduria :

- A patient presented with ketoacidosis and failure to thrive due to an inborn error of valine metabolism. The administration of valine significantly increased urinary excretion of 3-hydroxyisobutyric acid, highlighting the compound's role in metabolic disorders .

- Treatment involved dietary management with protein restriction and supplementation with carnitine, which showed improvement in clinical symptoms.

- Dietary Intervention :

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Hepatic Metabolism : The valine/3-HIB pathway's role in lipid storage within hepatocytes has been confirmed, suggesting that targeting this pathway could be beneficial for treating fatty liver disease .

- Enzymatic Characterization : Research on Arabidopsis thaliana has identified enzymes similar to HIBDH, indicating a conserved mechanism across species for BCAA catabolism . The enzyme's substrate specificity includes both 3-hydroxyisobutyrate and other related compounds, emphasizing its broader metabolic significance.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHNO |

| Role | Fungal metabolite |

| Key Enzyme | 3-Hydroxyisobutyrate dehydrogenase |

| Associated Disorders | Insulin resistance, fatty liver |

Aplicaciones Científicas De Investigación

Biochemical Applications

3-Hydroxy-L-valine plays a significant role in metabolic pathways, particularly in the metabolism of branched-chain amino acids (BCAAs). Research indicates that it serves as a substrate for enzymes involved in amino acid metabolism, such as branched-chain aminotransferase and branched-chain ketoacid dehydrogenase complex. This involvement suggests potential applications in metabolic engineering and synthetic biology, where 3-HV can be utilized to enhance the production of bioactive compounds.

Table 1: Key Enzymes Involved in this compound Metabolism

| Enzyme | Function |

|---|---|

| Branched-Chain Aminotransferase | Converts BCAAs into their corresponding keto acids |

| Branched-Chain Ketoacid Dehydrogenase | Catalyzes the decarboxylation of keto acids |

| 3-Hydroxyisobutyryl-CoA Hydrolase | Converts 3-hydroxyisobutyryl-CoA to 3-HV |

Nutritional Applications

In nutrition, this compound is studied for its effects on lipid metabolism. A study demonstrated that supplementation with valine increased the concentration of triglycerides and lipid droplets in intestinal epithelial cells (IPEC-J2). The metabolite 3-hydroxyisobutyrate (3-HIB), derived from valine, was shown to enhance triglyceride synthesis by upregulating proteins related to fatty acid transport and synthesis . This suggests that dietary inclusion of valine or its metabolites could improve energy storage and metabolic health.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts, particularly concerning metabolic disorders. For instance, conditions such as 3-hydroxyisobutyric aciduria , an inborn error of valine metabolism, highlight the clinical significance of monitoring and managing levels of this metabolite. In patients with this disorder, elevated levels of 3-hydroxyisobutyric acid were associated with recurrent ketoacidosis and failure to thrive. Dietary management aimed at reducing valine intake showed improvements in clinical outcomes .

Case Study: Dietary Management in Valine Metabolism Disorder

A patient diagnosed with an error in valine metabolism underwent a low-valine diet, resulting in significant clinical improvements over three years. The patient's dystonia improved markedly, demonstrating the importance of dietary control over metabolic disorders involving amino acids .

Animal Husbandry Applications

In animal nutrition, particularly for livestock such as pigs, this compound has been identified as a potential feed additive to enhance growth performance and intestinal health. Studies indicate that supplementation can lead to improved lipid metabolism and overall health outcomes in piglets . The incorporation of this metabolite into animal diets could optimize feed efficiency and promote better growth rates.

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177352 | |

| Record name | beta-Hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-27-5 | |

| Record name | 3-Methyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811DM40QTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydroxy-L-valine in the synthesis of berninamycin A?

A1: Berninamycin A is a macrocyclic antibiotic with a complex structure. The research paper [] focuses on synthesizing a significant portion of this molecule, a dehydrohexapeptide, which includes this compound as one of its constituent amino acids. While the paper doesn't delve into the specific biological activity of berninamycin A or the role of this compound in its mechanism of action, it highlights the importance of achieving a convenient synthesis for this complex peptide segment. This synthesis represents a crucial step towards potentially producing berninamycin A and its analogs for further research into its antibiotic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.